molecular formula C27H26N2O2 B444434 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444434
M. Wt: 410.5g/mol
InChI Key: ZWWUJEHNPLNWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities and are commonly used in pharmaceuticals for their sedative, anxiolytic, and muscle relaxant properties .

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One efficient method involves a carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyzed carbonylative coupling to form 1,3-ynones as key intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under one-pot conditions, yielding the desired benzodiazepine compound with high efficiency .

Chemical Reactions Analysis

3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA-A receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in a conformational change in the receptor, potentiating its activity and leading to increased chloride ion influx, which hyperpolarizes the neuron and reduces neuronal excitability .

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, nitrazepam, and bromazepam. While these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For example:

The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(3-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O2/c1-17-6-5-7-19(14-17)27-26-24(28-22-8-3-4-9-23(22)29-27)15-20(16-25(26)30)18-10-12-21(31-2)13-11-18/h3-14,20,27-29H,15-16H2,1-2H3

InChI Key

ZWWUJEHNPLNWGG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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